7-[2-Methoxy-1-(methoxymethyl)ethyl]-7H-pyrrolo[3,2-F] quinazoline-1,3-diamine
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Overview
Description
7-[2-METHOXY-1-(METHOXYMETHYL)ETHYL]-7H-PYRROLO[3,2-F] QUINAZOLINE-1,3-DIAMINE is a heterocyclic aromatic compound belonging to the class of quinazolinamines. These compounds are characterized by a quinazoline moiety substituted by one or more amine groups. This specific compound is known for its experimental applications and is studied for its potential pharmacological properties .
Preparation Methods
The synthetic routes for 7-[2-METHOXY-1-(METHOXYMETHYL)ETHYL]-7H-PYRROLO[3,2-F] QUINAZOLINE-1,3-DIAMINE typically involve multi-step organic synthesisReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
7-[2-METHOXY-1-(METHOXYMETHYL)ETHYL]-7H-PYRROLO[3,2-F] QUINAZOLINE-1,3-DIAMINE has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of quinazolinamines.
Mechanism of Action
The primary mechanism of action for 7-[2-METHOXY-1-(METHOXYMETHYL)ETHYL]-7H-PYRROLO[3,2-F] QUINAZOLINE-1,3-DIAMINE involves the inhibition of dihydrofolate reductase, an enzyme involved in the folate pathway. By binding to the active site of this enzyme, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and cell division . This mechanism is particularly relevant in cancer research, where inhibiting cell division is a key therapeutic strategy.
Comparison with Similar Compounds
Similar compounds to 7-[2-METHOXY-1-(METHOXYMETHYL)ETHYL]-7H-PYRROLO[3,2-F] QUINAZOLINE-1,3-DIAMINE include other quinazolinamines and pyrroloquinazolines. These compounds share the quinazoline core but differ in their substituents, leading to variations in their chemical and biological properties. For example:
Quinazoline-2,4-diamine: Another quinazoline derivative with different substituents, affecting its reactivity and biological activity.
Pyrrolo[2,3-d]pyrimidine: A structurally similar compound with a pyrimidine ring, used in similar research applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and biological activities, making it a valuable compound for experimental research.
Properties
Molecular Formula |
C15H19N5O2 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
7-(1,3-dimethoxypropan-2-yl)pyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C15H19N5O2/c1-21-7-9(8-22-2)20-6-5-10-12(20)4-3-11-13(10)14(16)19-15(17)18-11/h3-6,9H,7-8H2,1-2H3,(H4,16,17,18,19) |
InChI Key |
MQTGHZCEDQNMOZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(COC)N1C=CC2=C1C=CC3=C2C(=NC(=N3)N)N |
Origin of Product |
United States |
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